molecular formula C11H22O B13195393 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol CAS No. 3622-50-2

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol

Cat. No.: B13195393
CAS No.: 3622-50-2
M. Wt: 170.29 g/mol
InChI Key: YGFGIINUFVLBLJ-UHFFFAOYSA-N
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Description

1-Ethyl-3,3,5-trimethylcyclohexan-1-ol (CAS 3622-50-2) is a tertiary alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol. As a structural analog of 3,3,5-trimethylcyclohexanol (homomenthol), this compound is of significant interest in fragrance and flavor research, where its potential minty, cooling, and mentholic organoleptic properties can be explored . Beyond its sensory characteristics, this cyclohexanol derivative serves as a valuable building block in organic synthesis and materials science. Related compounds in this chemical family are established precursors in the synthesis of various commercial products, including the vasodilator drug cyclandelate and the sunscreen component homosalate, suggesting its potential utility in pharmaceutical and personal care formulation research . The compound has also been identified as a constituent in the analysis of complex biological materials, such as commercial spirulina, highlighting its relevance in metabolomic and natural product studies . Researchers can leverage this chemical for developing novel synthetic pathways, creating flavor and fragrance analogs, or as an intermediate in the preparation of more complex ester derivatives. Please note: This product is sold as-is for Research Use Only. It is not intended for human or animal diagnosis, treatment, or consumption. The buyer assumes all responsibility for determining the suitability and specificity of this product for their intended research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3622-50-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-ethyl-3,3,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-5-11(12)7-9(2)6-10(3,4)8-11/h9,12H,5-8H2,1-4H3

InChI Key

YGFGIINUFVLBLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)C)O

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis

Configurational Isomerism of 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol (e.g., cis and trans Stereoisomers)

This compound possesses two stereocenters at the C1 and C5 positions. This gives rise to the possibility of four stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are typically designated as cis and trans, referring to the relative orientation of the substituents on the cyclohexane (B81311) ring.

In the context of this compound, the key relationships are between the ethyl and hydroxyl groups at C1 and the methyl group at C5. The gem-dimethyl group at the C3 position does not introduce a stereocenter but significantly influences the conformational preferences of the ring.

The cis and trans isomers are determined by the relative positions of the substituents on the same side or opposite sides of the ring, respectively. For instance, if the ethyl group at C1 and the methyl group at C5 are on the same face of the cyclohexane ring, it is a cis isomer. Conversely, if they are on opposite faces, it is a trans isomer. Each of these diastereomers will exist as a pair of enantiomers.

Possible Stereoisomers of this compound
Isomer TypeRelative Stereochemistry at C1 and C5Number of Stereoisomers
cisEthyl group and C5-Methyl group on the same face of the ringPair of enantiomers
transEthyl group and C5-Methyl group on opposite faces of the ringPair of enantiomers

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of different chair conformations is largely governed by the steric hindrance experienced by the substituents.

Axial substituents are subject to 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the other two axial atoms on the same side of the ring. To alleviate this strain, substituents, particularly bulky ones, preferentially occupy the equatorial position. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy).

For this compound, the conformational equilibrium will be influenced by the A-values of the ethyl, hydroxyl, and methyl groups.

Approximate A-values for Relevant Substituents
SubstituentA-value (kcal/mol)
-OH0.6 - 1.0
-CH₃1.7
-CH₂CH₃1.8

Stereochemical Control in Reaction Pathways

The stereochemistry of this compound can exert significant control over its reactivity. The spatial arrangement of the substituents can hinder or facilitate the approach of reagents to different faces of the molecule. For example, in reactions involving the hydroxyl group, such as esterification or oxidation, the accessibility of the -OH group will depend on its axial or equatorial orientation and the steric bulk of the neighboring groups.

Furthermore, if the molecule is used as a chiral auxiliary or a starting material in a stereoselective synthesis, its inherent chirality can direct the formation of a specific stereoisomer of the product. The fixed conformation of the cyclohexane ring, influenced by its substitution pattern, can create a biased steric environment, leading to diastereoselective transformations.

Advanced Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

In the chair conformation of cyclohexane, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. This leads to characteristic J-values that can be used to assign the orientation of protons and, by extension, the substituents attached to the ring.

Typical Proton-Proton Coupling Constants in a Cyclohexane Chair Conformation
InteractionApproximate Dihedral AngleTypical J-value (Hz)
Axial-Axial (Jaa)~180°8 - 14
Axial-Equatorial (Jae)~60°2 - 5
Equatorial-Equatorial (Jee)~60°2 - 5

By analyzing the coupling patterns of the ring protons in the ¹H NMR spectrum of this compound, it is possible to determine the preferred chair conformation and the relative stereochemistry of the substituents.

Chiral chromatography is an essential technique for the separation of enantiomers and diastereomers. In the case of this compound, which can exist as multiple stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) would be a suitable method for their resolution.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. The separation of the diastereomers can often be achieved on standard stationary phases due to their different physical properties.

Impact of Substituent Effects on Stereochemistry

Ethyl Group at C1: Being a bulky alkyl group, it will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Hydroxyl Group at C1: While smaller than the ethyl group, it also prefers the equatorial position. In cases where the ethyl group is axial, the hydroxyl group would be forced to be equatorial.

Gem-Dimethyl Group at C3: This group introduces significant steric bulk. One methyl group will be axial and the other equatorial. The axial methyl group will have 1,3-diaxial interactions with other axial substituents. This can significantly influence the ring's conformational equilibrium.

The interplay of these substituent effects determines the lowest energy conformation for each stereoisomer and the relative stabilities between the different isomers.

Chemical Reactivity and Transformation Pathways

Dehydration Reactions of Tertiary Cyclohexanols

The dehydration of 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol is a characteristic elimination reaction of tertiary alcohols, typically proceeding through a carbocation-mediated pathway. This process is most often facilitated by acid catalysis, which promotes the formation of a good leaving group (water) and the subsequent generation of a carbocation.

Mechanisms of Olefin Formation

The dehydration of tertiary cyclohexanols such as this compound predominantly follows an E1 (Elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming an oxonium ion. This is followed by the departure of a water molecule to yield a tertiary carbocation. The stability of this carbocation is a key factor in the facility of the reaction. Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Due to the formation of a planar carbocation intermediate, the stereochemistry of the starting alcohol does not directly dictate the stereochemistry of the resulting alkene.

Regioselectivity and Stereoselectivity in Dehydration

The regioselectivity of the dehydration of this compound is predicted by Zaitsev's rule. This rule posits that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. For this specific alcohol, there are several possible alkene products, with the most substituted isomers being favored. The expected major products would be 1-ethyl-3,3,5-trimethylcyclohex-1-ene and 1-ethyl-3,5,5-trimethylcyclohex-1-ene, as these are trisubstituted alkenes. The formation of less substituted, exocyclic methylene (B1212753) compounds is also possible but generally occurs to a lesser extent.

Stereoselectivity in this context refers to the preferential formation of one stereoisomer over another. In the formation of the endocyclic alkenes, both E and Z isomers are theoretically possible, although ring constraints in a six-membered ring typically make the cis (or Z) configuration more stable.

Acid-Catalyzed Dehydration Studies

While specific studies on the acid-catalyzed dehydration of this compound are not extensively documented in readily available literature, the behavior of analogous tertiary cyclohexanols provides a strong predictive model. Commonly used acid catalysts for such reactions include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), often with heating to drive the equilibrium towards the alkene products by removing water as it is formed.

Table 1: Predicted Product Distribution in the Acid-Catalyzed Dehydration of this compound

Product NameStructureSubstitution PatternPredicted Abundance
1-Ethyl-3,3,5-trimethylcyclohex-1-eneTrisubstitutedMajor
1-Ethyl-3,5,5-trimethylcyclohex-1-eneTrisubstitutedMajor
1-Ethylidene-3,3,5-trimethylcyclohexaneDisubstitutedMinor

Oxidation Reactions

Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. Common oxidizing agents such as chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC) are ineffective at oxidizing tertiary alcohols. For an oxidation reaction to occur, a carbon-hydrogen bond on the carbinol carbon must be broken, a condition not met in tertiary alcohols.

Under harsh oxidative conditions, such as treatment with hot, concentrated nitric acid or potassium permanganate under forcing conditions, cleavage of carbon-carbon bonds can occur, leading to a complex mixture of degradation products, including ketones and carboxylic acids with fewer carbon atoms than the starting material.

Rearrangement Reactions

The carbocation intermediate formed during the acid-catalyzed dehydration of this compound is susceptible to rearrangement to form a more stable carbocation. Such rearrangements, often of the Wagner-Meerwein type, involve the 1,2-shift of a hydride or an alkyl group.

In the case of the 1-ethyl-3,3,5-trimethylcyclohexyl cation, a hydride shift from an adjacent carbon could potentially lead to a different tertiary carbocation, which would then eliminate a proton to form a rearranged alkene. However, given the initial formation of a stable tertiary carbocation, significant rearrangement is less likely unless a more stable carbocation can be formed, for instance, through ring contraction or expansion, although this is less common in simple cyclohexyl systems under standard dehydration conditions.

Esterification and Etherification Studies

The derivatization of this compound to form esters and ethers is significantly hindered by steric factors. The bulky trimethylcyclohexyl group and the ethyl group on the carbinol carbon impede the approach of reagents to the hydroxyl group.

Esterification: Direct Fischer esterification of this tertiary alcohol with a carboxylic acid under acidic conditions is generally inefficient and leads to dehydration as the major competing reaction. To achieve esterification, more reactive acylating agents are typically required. For example, reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (such as pyridine) can yield the corresponding ester. Even under these conditions, the reaction rates are often slow, and elevated temperatures may be necessary, which can also promote elimination.

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not a feasible method for preparing ethers from this compound. The formation of the corresponding alkoxide is possible, but its subsequent reaction with an alkyl halide would be highly prone to elimination due to the steric hindrance around the oxygen atom, which would cause the alkoxide to act as a base rather than a nucleophile. An alternative approach for the synthesis of ethers from this alcohol could involve acid-catalyzed addition of the alcohol to a reactive alkene or the use of specific reagents that can overcome the steric hindrance.

Table 2: Summary of Reactivity for this compound

ReactionReagentsExpected OutcomeKey Considerations
DehydrationH₂SO₄, heatFormation of a mixture of alkenesZaitsev's rule predicts major products
OxidationKMnO₄, H₂CrO₄, PCCNo reaction under mild conditionsC-C bond cleavage under harsh conditions
RearrangementAcidic conditionsPossible via carbocation intermediateDependent on the formation of a more stable carbocation
EsterificationCarboxylic acid, H⁺Dehydration is the major productAcid chlorides/anhydrides with a base are more effective
EtherificationNaH, then R-XElimination is highly favoredSteric hindrance prevents Sₙ2 reaction

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol, methods like Density Functional Theory (DFT) or ab initio calculations such as Hartree-Fock (HF) and post-Hartree-Fock methods would be employed. These calculations can provide insights into the molecule's ground state energy, molecular orbital energies (HOMO and LUMO), and electron density distribution. Such information is crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyCalculated Value (a.u.)MethodBasis Set
Ground State Energy-DFT (B3LYP)6-31G
HOMO Energy-DFT (B3LYP)6-31G
LUMO Energy-DFT (B3LYP)6-31G
HOMO-LUMO Gap-DFT (B3LYP)6-31G
Dipole Moment-DFT (B3LYP)6-31G*

Molecular Modeling and Conformational Landscape Analysis

The conformational landscape of this compound is expected to be complex due to the flexible cyclohexyl ring and the presence of multiple substituents. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, would be used to identify the stable conformers and the transition states connecting them. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. For this compound, the orientation of the ethyl, methyl, and hydroxyl groups (axial vs. equatorial) will significantly influence the relative energies of the conformers. A thorough conformational analysis would involve a systematic search of the potential energy surface to locate all low-energy minima.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, potential reactions could include dehydration, oxidation, or substitution reactions. Computational approaches would involve locating the transition state structures for these reactions and calculating the activation energies. This information helps in understanding the reaction pathways and predicting the major products. For instance, in an acid-catalyzed dehydration reaction, computational studies could determine whether the reaction proceeds via an E1 or E2 mechanism and predict the regioselectivity of the resulting alkene.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic parameters. For this compound, calculating the vibrational frequencies using methods like DFT can aid in the interpretation of its infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors. These theoretical predictions, when compared with experimental spectra, can help in the structural confirmation of the compound and the assignment of signals to specific nuclei.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)Method
C1 (C-OH)-GIAO-DFT
C2-GIAO-DFT
C3-GIAO-DFT
C4-GIAO-DFT
C5-GIAO-DFT
C6-GIAO-DFT
Ethyl-CH₂-GIAO-DFT
Ethyl-CH₃-GIAO-DFT
3-CH₃ (axial)-GIAO-DFT
3-CH₃ (equatorial)-GIAO-DFT
5-CH₃-GIAO-DFT

Transition State Theory and Reaction Kinetics Modeling

Transition State Theory (TST) is a cornerstone for modeling reaction kinetics. By combining the potential energy surface information obtained from quantum chemical calculations with the principles of statistical mechanics, TST allows for the calculation of reaction rate constants. For reactions involving this compound, TST could be used to model the temperature dependence of the reaction rates and to understand the influence of substituents on the reaction kinetics. The theory focuses on the properties of the transition state, which is the highest energy point along the reaction coordinate, to determine the rate of a chemical reaction.

Derivatives and Analogues of 1 Ethyl 3,3,5 Trimethylcyclohexan 1 Ol

Synthesis and Characterization of Novel Ester Derivatives

The esterification of tertiary alcohols such as 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol can be achieved through various established synthetic routes. While direct Fischer esterification with carboxylic acids is often challenging for tertiary alcohols due to steric hindrance and the propensity for elimination reactions under acidic conditions, alternative methods provide efficient pathways to novel ester derivatives. One common and effective method involves the reaction of the alcohol with an acid anhydride (B1165640) or acid chloride in the presence of a base.

For instance, the synthesis of acetate and formate esters of the closely related cis-3,3,5-trimethylcyclohexanol has been successfully demonstrated. The acetylation can be carried out by reacting the alcohol with acetic anhydride. In a typical procedure, the reaction is heated, and the acetic acid byproduct is removed by distillation to drive the equilibrium towards the product. google.com Similarly, the formyl ester can be prepared using a mixed anhydride of acetic and formic acids. google.com These methods are directly applicable to this compound to yield the corresponding 1-ethyl-3,3,5-trimethylcyclohexyl acetate and formate.

The characterization of these novel ester derivatives would involve a combination of spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester functional group by identifying the characteristic C=O stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise structure, including the stereochemical relationship between the substituents on the cyclohexane (B81311) ring. Mass spectrometry (MS) would determine the molecular weight and provide information on the fragmentation pattern of the synthesized esters.

Table 1: Synthesis of Ester Derivatives of Substituted Cyclohexanols

Starting Alcohol Reagent Product Yield Reference
cis-3,3,5-trimethylcyclohexanol Acetic anhydride cis-3,3,5-trimethylcyclohexyl acetate 95% google.com
cis-3,3,5-trimethylcyclohexanol Acetic formic anhydride cis-3,3,5-trimethylcyclohexyl formate N/A google.com
1-cyclohexyl-1-ethanol Formic acid 1-cyclohexyl-1-ethyl formate 87.1% prepchem.com

Amination and Other Functionalization Reactions

The introduction of an amino group to form derivatives of this compound can be approached through several synthetic strategies, given the tertiary nature of the alcohol. Direct amination of alcohols, particularly tertiary ones, can be challenging. However, modern catalytic systems are being developed to facilitate this transformation. For example, processes for the direct amination of alcohols using catalysts under various conditions have been explored. google.comgoogle.com

A more common and versatile approach is reductive amination, starting from the corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). wikipedia.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (e.g., ethylamine), followed by reduction with a suitable reducing agent like sodium borohydride or catalytic hydrogenation. wikipedia.orgstudy.compearson.comyoutube.com This method would yield N-ethyl-3,3,5-trimethylcyclohexan-1-amine.

Other functionalization reactions at the hydroxyl group could include etherification. For example, the synthesis of trans-3,3,5-trimethylcyclohexyl ethyl ether has been achieved through the hydrogenation of 3,3,5-trimethylcyclohexenyl ethyl ether using a palladium catalyst. google.com This suggests that ether derivatives of this compound could be synthesized through appropriate precursors.

Cyclohexene Derivatives through Dehydration

The dehydration of tertiary alcohols like this compound is a classic elimination reaction that leads to the formation of cyclohexene derivatives. This reaction is typically acid-catalyzed and proceeds through an E1 mechanism involving the formation of a tertiary carbocation intermediate. masterorganicchemistry.comchegg.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. adichemistry.comstudy.comlibretexts.org

In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation at the C1 position. Subsequent deprotonation from an adjacent carbon atom would lead to the formation of a double bond. There are three possible protons that can be eliminated, leading to a mixture of isomeric cyclohexenes.

Based on Zaitsev's rule, the major product would be the most substituted alkene, which is 1-ethyl-3,3,5-trimethylcyclohex-1-ene . The minor products would be 3-ethylidene-1,1,5-trimethylcyclohexane and 1-ethyl-5,5,3-trimethylcyclohex-2-ene . The distribution of these products would depend on the specific reaction conditions, such as the acid catalyst used and the temperature. The dehydration of the similar tertiary alcohol, 1-methylcyclohexanol, also yields the endocyclic, more substituted alkene as the major product. doubtnut.comdoubtnut.comshaalaa.comyoutube.com

Functionalized Cyclohexanone (B45756) Precursors

The primary precursor for the synthesis of this compound is the corresponding ketone, 3,3,5-trimethylcyclohexanone . biosynth.comatamanchemicals.com This ketone can be prepared through the catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). google.comchemicalbook.com Various catalytic systems can be employed for this reduction. guidechem.com

The synthesis of the target tertiary alcohol is then achieved via a Grignard reaction between 3,3,5-trimethylcyclohexanone and an ethyl magnesium halide (e.g., ethyl magnesium bromide). pearson.com This nucleophilic addition of the ethyl group to the carbonyl carbon of the cyclohexanone results in the formation of the tertiary alcohol upon acidic workup.

The stereoselectivity of Grignard reactions with substituted cyclohexanones is a well-studied area. rsc.orgsci-hub.seacs.org The approach of the Grignard reagent can be influenced by steric and electronic factors, leading to a preference for either axial or equatorial attack. researchgate.net This can result in the formation of diastereomeric products, and the specific stereochemistry of the resulting this compound would depend on the preferred trajectory of the incoming ethyl nucleophile.

Table 2: Synthesis of 3,3,5-Trimethylcyclohexanone

Starting Material Reagent/Catalyst Product Reference
Isophorone Catalytic Hydrogenation 3,3,5-Trimethylcyclohexanone google.comchemicalbook.com
3,5,5-trimethyl-cyclohex-2-enone NaBH₄, CoCl₂*6H₂O 3,3,5-Trimethylcyclohexanone guidechem.com

Structural Modifications and their Impact on Chemical Behavior

The chemical behavior of this compound and its derivatives can be significantly influenced by structural modifications. These modifications can alter the steric and electronic properties of the molecule, thereby affecting its reactivity, and other chemical characteristics. The principles of quantitative structure-activity relationships (QSAR) can be applied to understand and predict these effects. nih.govwikipedia.orgrsc.org

Key areas of structural modification include:

Position of Substituents: The relative positions of the methyl and ethyl groups on the cyclohexane ring are crucial in determining the stereochemistry of the molecule and its derivatives. This, in turn, can affect how the molecule interacts with chiral reagents or biological systems.

Functional Group Modification: As discussed in the previous sections, converting the hydroxyl group into other functional groups like esters, ethers, or amines will dramatically alter the chemical properties of the molecule, including its polarity, hydrogen bonding capability, and reactivity. For instance, esterification would remove the hydrogen bond donating ability of the parent alcohol.

The study of these structural modifications is essential for tailoring the properties of this compound for specific applications, drawing parallels from studies on the interactions of other substituted alcohols with biological systems. nih.gov

Analytical Methodologies in Research Contexts

Advanced Chromatographic Techniques for Separation and Analysis in Complex Mixtures

Chromatographic methods are indispensable for isolating 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol from intricate matrices such as essential oils or reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.org In the context of fragrance and flavor analysis, where this compound might be found, GC-MS allows for the separation of individual components from a complex mixture, followed by their identification. acs.orginnovatechlabs.comgcms.cz The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. libretexts.org For a tertiary alcohol like this compound, a non-polar or weakly polar capillary column is typically employed. chrom-china.com

Once separated, the molecules enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries, such as the NIST Mass Spectral Library, for identification. gcms.cz The analysis of the closely related compound, cis-3,3,5-trimethylcyclohexanol, is available in the NIST Chemistry WebBook, providing a reference for the expected chromatographic behavior and mass spectrum. nist.govnist.gov

Table 1: Predicted GC-MS Parameters for this compound Analysis

Parameter Value/Type Purpose
Column Type HP-5MS (or similar) Non-polar column suitable for separating volatile organic compounds.
Injector Temp. ~250 °C Ensures rapid volatilization of the analyte.
Oven Program Ramped (e.g., 50°C to 250°C) Allows for separation of compounds with a range of boiling points.
Carrier Gas Helium or Hydrogen Inert gas to carry the analyte through the column.
Detector Mass Spectrometer Provides mass-to-charge ratio data for identification.

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. |

For exceptionally complex mixtures containing numerous isomers that may co-elute in a single chromatographic run, Multidimensional Gas Chromatography (GCxGC) offers significantly enhanced resolving power. This technique utilizes two columns with different stationary phases connected by a modulator. The separation in the first dimension is typically based on boiling point, while the second dimension provides a separation based on polarity. This orthogonal separation mechanism allows for the resolution of compounds that would otherwise overlap in a one-dimensional GC analysis. While specific applications of GCxGC for this compound are not widely documented, its utility in the detailed analysis of complex samples like petroleum or essential oils suggests its potential for resolving isomers and providing a more comprehensive chemical profile.

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are vital for the detailed structural confirmation of this compound, going beyond simple identification to provide insights into its stereochemistry and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For this compound, NMR can confirm the connectivity of the ethyl and trimethylcyclohexanol (B73185) moieties.

Furthermore, advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons. Crucially for a cyclic system, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, which is instrumental in determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. uni-regensburg.dewordpress.com The axial or equatorial orientation of the ethyl group and the hydroxyl group can be inferred from coupling constants and NOE data, allowing for the differentiation of diastereomers. uni-regensburg.deacs.org DFT calculations of NMR chemical shifts can also be employed to predict and confirm the stereochemistry of complex organic molecules. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
-OH 1.0 - 2.0 Singlet (broad) Chemical shift is concentration and solvent dependent.
-CH₂- (ethyl) 1.4 - 1.7 Quartet Coupled to the methyl protons of the ethyl group.
-CH₃ (ethyl) 0.8 - 1.0 Triplet Coupled to the methylene (B1212753) protons of the ethyl group.
-CH₃ (ring) 0.8 - 1.2 Singlets/Doublets Multiple methyl signals due to different environments on the ring.

| -CH₂- & -CH- (ring) | 1.1 - 1.9 | Multiplets | Complex overlapping signals from the cyclohexane ring protons. |

In addition to its use in GC-MS for identification, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation. As a tertiary alcohol, it is expected to show a weak or absent molecular ion peak.

Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Alpha-cleavage would involve the loss of an ethyl radical (M-29) or a methyl radical (M-15), leading to stable oxonium ions. The loss of the ethyl group is often favored.

Dehydration would result in the loss of H₂O (M-18), forming a stable alkene radical cation, likely 1-Ethyl-3,3,5-trimethylcyclohexene. nih.gov Further fragmentation of the cyclohexyl ring would also occur, leading to a complex but predictable pattern of smaller ions. The mass spectrum of the related compound 3,3,5-trimethylcyclohexanol (B90689) shows significant peaks that can be used as a basis for predicting the fragmentation of the title compound. nist.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
M-18 [C₁₁H₂₀]⁺ Dehydration (Loss of H₂O)
M-29 [C₉H₁₇O]⁺ Alpha-cleavage (Loss of C₂H₅)
M-43 [C₈H₁₅O]⁺ Cleavage of a propyl fragment from the ring or ethyl + methyl loss.

| 57 | [C₄H₉]⁺ | Fragmentation of the cyclohexane ring. |

Spectroscopic and Chromatographic Techniques for Monitoring Reaction Progress and Purity

The synthesis of this compound, likely via a Grignard reaction between 3,3,5-trimethylcyclohexanone (B147574) and an ethyl magnesium halide, requires careful monitoring to ensure complete reaction and to assess the purity of the product. ed.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to qualitatively monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting ketone and the appearance of the product alcohol can be visualized. rsc.org

Gas Chromatography (GC): A more quantitative method for monitoring the reaction is GC. Aliquots of the reaction mixture can be analyzed to determine the relative amounts of starting material and product over time. umass.edu This allows for the determination of the reaction endpoint. GC is also an excellent tool for assessing the purity of the final, isolated product. researchgate.net

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the reaction in real-time. mt.com The disappearance of the strong carbonyl (C=O) stretch of the starting ketone (around 1710 cm⁻¹) and the appearance of the broad hydroxyl (O-H) stretch of the alcohol product (around 3400 cm⁻¹) can be tracked. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: After the reaction is complete and the product is isolated, NMR spectroscopy serves as a definitive method to confirm the structure and assess the purity. The presence of residual starting material or byproducts can be readily detected and quantified.

Environmental Chemistry and Degradation Pathways

Chemical Degradation Studies in Various Matrices

The chemical degradation of 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol in environmental matrices like soil and water is expected to be influenced by factors such as pH, temperature, and the presence of other chemical species.

In Soil: The persistence of organic compounds in soil is influenced by their sorption to soil particles and their susceptibility to various degradation reactions. For a compound like this compound, its mobility in soil is expected to be moderate. While specific studies on this compound are unavailable, research on other alcohols, such as tert-butyl alcohol (TBA), indicates that tertiary alcohols can be more resistant to degradation compared to primary and secondary alcohols. iwaponline.comvt.edu Abiotic degradation processes, which involve chemical reactions with soil minerals, may play a role in its transformation over time. navy.mil

In Water: In aqueous environments, the chemical degradation of this compound is likely to be slow. Hydrolysis, a key degradation pathway for many organic compounds, is not expected to be significant for this alcohol under typical environmental pH conditions. Photodegradation in water, particularly through reactions with photochemically generated reactive species, could contribute to its transformation, though specific data is lacking. Studies on the photocatalytic oxidation of other alcohols in water suggest that such processes can occur, but the rates are highly dependent on the presence of photosensitizers and other environmental conditions. uniovi.esacs.orgnih.govresearchgate.net

Interactive Data Table: General Degradation Potential of Related Alcohols

Compound TypeDegradation Potential in SoilDegradation Potential in WaterKey Degradation Factors
Primary Alcohols Generally biodegradableGenerally biodegradableMicrobial activity, Oxygen availability
Secondary Alcohols Generally biodegradableGenerally biodegradableMicrobial activity, Oxygen availability
Tertiary Alcohols More persistentMore persistentStructure, Microbial adaptation
Cyclic Alcohols Variable, depends on substitutionVariable, depends on substitutionRing strain, Substituent groups

Atmospheric Oxidation Chemistry of Cyclohexanols

The primary removal process for this compound from the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. semanticscholar.orgresearchgate.net The rate of this reaction determines the atmospheric lifetime of the compound.

The reaction of OH radicals with alcohols typically proceeds via hydrogen atom abstraction from a C-H bond. researchgate.net For this compound, there are multiple C-H bonds available for abstraction on the cyclohexane (B81311) ring and the ethyl and methyl substituents. The presence of tertiary hydrogens on the ring may influence the reaction rate. The atmospheric lifetime of alcohols can range from hours to weeks, depending on their structure and the concentration of OH radicals. semanticscholar.org For instance, the atmospheric half-life of t-butyl alcohol is about one week. semanticscholar.org Given its structure as a C11 alcohol, the atmospheric half-life of this compound is likely to be in the range of several hours to a few days.

The oxidation of cyclohexanols by OH radicals can lead to the formation of various products, including ketones and other oxygenated compounds. For example, the reaction of cyclohexanol (B46403) with OH radicals has been shown to produce cyclohexanone (B45756) and other ring-opened products. researchgate.net A similar reaction pathway can be anticipated for this compound, leading to the formation of 1-Ethyl-3,3,5-trimethylcyclohexanone and potentially other degradation products resulting from ring cleavage.

Interactive Data Table: Atmospheric Half-lives of Selected Alcohols with OH Radicals

AlcoholStructureAtmospheric Half-life
Methanol Primary~ 1 week semanticscholar.org
Ethanol Primary~ 2.5 days semanticscholar.org
t-Butyl alcohol Tertiary~ 1 week semanticscholar.org
Cyclohexanol Secondary, Cyclic~ 15 hours researchgate.net
(E)-4-methylcyclohexanol Secondary, Cyclic~ 0.6-2 days copernicus.org

Biodegradation Potential and Pathways in Environmental Systems

The biodegradation of this compound is expected to be carried out by microorganisms capable of utilizing it as a carbon and energy source. However, its structure as a tertiary, highly substituted cyclohexanol likely makes it more resistant to microbial attack compared to simpler alcohols.

Studies on the biodegradation of tert-butyl alcohol (TBA) have shown that it can be degraded under both aerobic and anaerobic conditions, although it is generally more refractory than other gasoline oxygenates. iwaponline.comvt.eduapi.org The biodegradation of cyclic alkanes, such as cyclohexane and its derivatives, has also been documented. oup.comnih.govfrontiersin.org

The initial step in the aerobic biodegradation of cyclic alcohols often involves the oxidation of the alcohol group to a ketone by an alcohol dehydrogenase. frontiersin.org In the case of this compound, this would lead to the formation of 1-Ethyl-3,3,5-trimethylcyclohexanone. Subsequent degradation would likely involve ring cleavage, a common strategy employed by microorganisms to break down cyclic compounds. nih.gov Anaerobic degradation pathways for cyclic alkanes often involve an initial activation step, such as the addition to fumarate, followed by a series of reactions analogous to beta-oxidation. frontiersin.org It is plausible that similar pathways could be involved in the anaerobic degradation of this compound.

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The conventional synthesis of 1-Ethyl-3,3,5-trimethylcyclohexan-1-ol typically involves the Grignard reaction, where an ethyl magnesium halide is added to 3,3,5-trimethylcyclohexanone (B147574). While effective, this method presents sustainability challenges, including the use of stoichiometric magnesium and moisture-sensitive reagents. rsc.org Future research is geared towards developing greener, catalytic alternatives that enhance atom economy and reduce waste.

Emerging sustainable methodologies for tertiary alcohol synthesis could be adapted for this specific target. One promising avenue is the combination of ruthenium-catalyzed redox isomerization of allylic alcohols to form the ketone in situ, followed by the chemoselective addition of an organometallic reagent, all within environmentally benign deep eutectic solvents. rsc.org Another approach involves the use of inexpensive and abundant metal catalysts, such as copper sulfate, to achieve C-H double methylation of aromatic aldehydes using methanol as a C1 source, a concept that could be extended to the ethylation of ketones. rsc.org

Furthermore, the fields of photocatalysis and biocatalysis offer transformative potential. Visible-light-mediated synthesis, which utilizes photons as a clean energy source, has been demonstrated for producing tertiary alcohols in aqueous media, representing a significant leap in green chemistry. researchgate.net Similarly, photobiocatalytic systems, which merge the selectivity of enzymes with the energy of light, could be designed to produce the cyclohexanone (B45756) precursor or the final alcohol with high efficiency and stereoselectivity. researchgate.netnih.govau.dk

Synthetic Strategy Catalyst/System Key Advantages Potential Application
Grignard Reaction (Traditional) Magnesium (stoichiometric)High yield, well-establishedBaseline synthesis of this compound
Ruthenium-Catalyzed Tandem Reaction Ruthenium(IV) complexOne-pot synthesis, use of deep eutectic solvents, high atom economy rsc.orgSustainable synthesis from an allylic alcohol precursor
Copper-Catalyzed C-H Activation Copper sulfateInexpensive catalyst, use of methanol as a C1 source rsc.orgAdaptation for direct ethylation of a ketone precursor
Visible-Light Photocatalysis Organic dyes or metal complexesUses light as a clean energy source, can be performed in water researchgate.netGreen synthesis of the target alcohol from the ketone
Photobiocatalysis Enzymes (e.g., CHMO) + PhotocatalystHigh selectivity, mild reaction conditions, renewable researchgate.netnih.govEnantioselective synthesis of the precursor or final alcohol

Development of Advanced Analytical Platforms for In-situ Monitoring

To improve the safety, efficiency, and control of synthesizing this compound, particularly via highly exothermic Grignard reactions, advanced analytical platforms are crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters. mt.comwikipedia.org

For organometallic reactions like the Grignard synthesis, in-situ spectroscopic techniques are invaluable. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the reaction in real-time without the need for sampling. mt.com These non-invasive methods allow for the continuous tracking of reactant consumption (e.g., the disappearance of the ketone's carbonyl peak) and the formation of the magnesium alkoxide intermediate and the final alcohol product. acs.orghzdr.deresearchgate.net This real-time data is critical for detecting reaction initiation, monitoring conversion rates, and identifying the accumulation of unreacted reagents, which is a major safety concern. hzdr.dehzdr.de

The integration of these spectroscopic probes into both batch and continuous flow reactors can provide a comprehensive understanding of reaction kinetics and help optimize process conditions, leading to improved yield, purity, and process safety. mt.com

Analytical Technique Information Provided Advantages for Synthesis Monitoring
ATR-FTIR Spectroscopy Real-time concentration of reactants, intermediates, and products; reaction kinetics. mt.comacs.orgNon-invasive, provides detailed information on functional group changes (e.g., C=O to C-O).
Raman Spectroscopy Real-time monitoring of organometallic species, reaction mechanism insights, endpoint determination. acs.orgresearchgate.netExcellent for symmetric bonds and less sensitive to water, complementary to FTIR.
Heat/Mass Balancing Detection of reaction start-up, real-time heat release, educt accumulation. hzdr.deProvides critical safety information about the reaction's exothermicity.

Mechanistic Insights into Complex Transformation Pathways

The formation of this compound via the Grignard reaction involves a more complex mechanism than a simple nucleophilic attack. Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the transformation pathway. researchgate.netresearchgate.net The Grignard reagent exists in a dynamic Schlenk equilibrium, and dinuclear magnesium complexes are often the more reactive species. acs.orgnih.gov

The reaction is believed to proceed through a coordinated transition state where the carbonyl oxygen of the 3,3,5-trimethylcyclohexanone coordinates to the magnesium atom. This pre-coordination orients the ketone for the subsequent nucleophilic attack by the ethyl group. researchgate.net Computational models suggest the formation of a tetra-coordinated magnesium complex in the transition state. researchgate.netnih.gov

An area of active investigation is the competition between the polar, two-electron nucleophilic addition pathway and a single electron transfer (SET) mechanism, which involves the formation of radical intermediates. researchgate.netnih.gov While the nucleophilic pathway is generally favored for simple ketones, the steric hindrance of 3,3,5-trimethylcyclohexanone could influence the transition state geometry and potentially open up alternative pathways. Advanced computational methods like ab initio molecular dynamics can be used to explore the conformational space and energy landscape of the reaction in explicit solvent, providing a more accurate picture of the transition states and intermediates involved. acs.orgnih.gov

Design and Synthesis of Chemically Interesting Derivatives

The structure of this compound, with its sterically hindered tertiary alcohol group, provides a unique platform for the design and synthesis of novel derivatives. While the hydroxyl group is the most obvious point for functionalization, its steric congestion presents a synthetic challenge. researchgate.net

Future research could focus on overcoming this steric hindrance to create a variety of derivatives. Esterification, for instance, may require specialized coupling agents like benzotriazole esters to achieve good yields. researchgate.net Other potential transformations include:

O-alkylation: To form novel ethers with potentially interesting properties. researchgate.net

Dehydration: Controlled elimination of water could lead to the formation of specific alkene isomers, which could then undergo further functionalization such as epoxidation or dihydroxylation.

Ring Functionalization: While more challenging, C-H activation methodologies could be explored to introduce functional groups at other positions on the cyclohexyl ring, creating a library of structurally diverse compounds. semanticscholar.org

The synthesis of these derivatives could lead to molecules with novel applications in materials science, fragrance chemistry, or as chiral building blocks for more complex targets.

Derivative Type Reaction Potential Reagents Challenges & Opportunities
Esters EsterificationCarboxylic acids, EDC, HOBt, DMAP researchgate.netOvercoming steric hindrance of the tertiary alcohol.
Ethers O-AlkylationAlkyl halides, strong base researchgate.netControlling selectivity and avoiding elimination side reactions.
Alkenes DehydrationAcid catalysis (e.g., p-TsOH) researchgate.netControlling the regioselectivity of the double bond formation.
Functionalized Rings C-H ActivationTransition metal catalysts semanticscholar.orgAchieving site-selectivity on the saturated cyclohexyl ring.

Theoretical Predictions for Novel Reactivity and Selectivity

Computational chemistry and theoretical predictions are powerful tools for guiding future research into this compound. Density Functional Theory (DFT) calculations can be employed to move beyond mechanistic studies and into the predictive design of new reactions and molecules. whiterose.ac.uk

Key areas for theoretical exploration include:

Predicting Reactivity: DFT can be used to model the activation of the C-O bond of the tertiary alcohol, providing insights into its potential for substitution or elimination reactions under various catalytic conditions. researchgate.net This could accelerate the discovery of efficient methods for its derivatization.

Screening Catalysts: For the development of sustainable synthetic routes (as discussed in 9.1), computational methods can be used to screen potential photocatalysts or biocatalysts, predicting their efficiency and selectivity for the desired transformation, thereby reducing experimental effort.

Designing Derivatives: Theoretical calculations can predict the physicochemical properties (e.g., electronic structure, conformational preferences) of hypothetical derivatives. This allows for the in silico design of molecules with specific target properties before their synthesis is attempted.

Elucidating Selectivity: In reactions that can lead to multiple products, such as dehydration or C-H functionalization, computational modeling of the transition states for different pathways can explain and predict the observed regio- and stereoselectivity. nih.gov

By combining theoretical predictions with experimental work, research into this compound can be pursued more efficiently and with greater precision, unlocking the full potential of this chemically interesting scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.